

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Lidocaine Sulfate

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Compound of Interest

Compound Name: *Lidocaine sulfate*

CAS No.: 24847-67-4

Cat. No.: B12749998

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of **Lidocaine Sulfate** using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The methods outlined are compiled from established pharmacopeia and validated scientific literature, ensuring reliability and robustness for research and quality control applications.

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Accurate and precise quantification of **Lidocaine Sulfate** in pharmaceutical formulations and biological matrices is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high specificity, sensitivity, and reproducibility for this purpose. This application note details a validated RP-HPLC method for the determination of **Lidocaine Sulfate**.

Principle of the Method

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Lidocaine, being a moderately nonpolar molecule, is retained on the column and then eluted by the mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is typically performed using an ultraviolet (UV) detector at a wavelength where lidocaine exhibits maximum absorbance.

Experimental Protocols

Materials and Reagents

- **Lidocaine Sulfate** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium phosphate monobasic
- Dipotassium hydrogen phosphate
- Orthophosphoric acid
- Sodium hydroxide
- Water (HPLC grade or purified)
- 0.45 μm membrane filters

Instrumentation

A standard HPLC system equipped with:

- Isocratic or Gradient Pump
- Autosampler

- Column Oven
- UV-Vis Detector

Chromatographic Conditions

Two exemplary methods are presented below, one based on a United States Pharmacopeia (USP) modernized method for pharmaceutical formulations and another for the analysis in biological matrices (human serum).

Method 1: Analysis of Lidocaine in Pharmaceutical Formulations[2][3][4]

Parameter	Condition
Column	XBridge BEH C18, 2.5 µm, 4.6 x 75 mm or equivalent L1 column
Mobile Phase	Acetonitrile and 0.1% aqueous phosphoric acid (50:50, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	230 nm
Injection Volume	10 µL
Run Time	Approximately 10 minutes

Method 2: Analysis of Lidocaine in Human Serum[1][5][6][7]

Parameter	Condition
Column	C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and monobasic potassium phosphate buffer (e.g., 30:70 v/v)
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	210 nm
Injection Volume	75 µL
Run Time	Approximately 15 minutes

Preparation of Solutions

3.4.1. Standard Stock Solution (Method 1)

Accurately weigh and dissolve an appropriate amount of **Lidocaine Sulfate** reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

3.4.2. Working Standard Solutions (Method 1)

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 20 µg/mL to 100 µg/mL.[2]

3.4.3. Sample Preparation (Pharmaceutical Ointment - Method 1)[2][4]

- Accurately weigh about 100 mg of the ointment into a 50 mL volumetric flask.
- Add approximately 25 mL of the diluent (0.1% aq phosphoric acid/acetonitrile (50:50, v/v)).[3]
- Sonicate for 10 minutes to dissolve the sample.[4]
- Make up the volume to 50 mL with the diluent.
- Filter the solution through a 0.45 µm membrane filter before injection.

3.4.4. Sample Preparation (Human Serum - Method 2)[1]

- To 0.25 mL of human serum in a centrifuge tube, add the internal standard.
- Add 200 μ L of 1 M NaOH to create alkaline conditions.[1]
- Add 3 mL of diethyl ether and vortex for 30 seconds for liquid-liquid extraction.[1]
- Centrifuge at 3000 g for 3 minutes.[1]
- Transfer the organic layer to a new tube and evaporate to dryness.[1]
- Reconstitute the residue with 150 μ L of HPLC grade water.[1]

Data Presentation

The following tables summarize the quantitative data for the described HPLC methods.

Table 1: Method Validation Parameters for Lidocaine Analysis in Pharmaceutical Formulations[2]

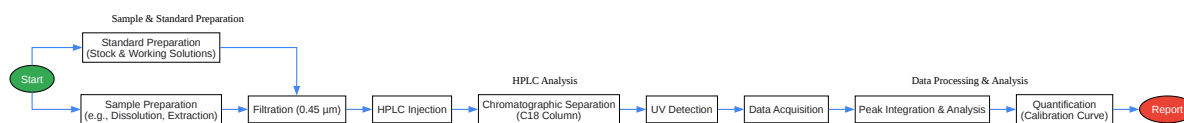
Parameter	Result
Linearity Range	20 - 100 μ g/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	1.54 μ g/mL
Limit of Quantification (LOQ)	4.68 μ g/mL
Intra-day Precision (%RSD)	< 2%
Inter-day Precision (%RSD)	< 2%
Accuracy (% Recovery)	95% - 105%
Retention Time	~5.43 min

Table 2: Method Validation Parameters for Lidocaine Analysis in Human Serum[1][5][6]

Parameter	Result
Linearity Range	50 - 5000 ng/mL
Correlation Coefficient (r ²)	> 0.999
Intra-day Precision (%CV)	< 15% at LLOQ, < 12% at other concentrations
Inter-day Precision (%CV)	< 15% at LLOQ, < 12% at other concentrations
Accuracy (% Error)	< 9%
Mean Absolute Recovery	80.42% - 93.9%
Retention Time	~10 min

Experimental Workflow and Diagrams

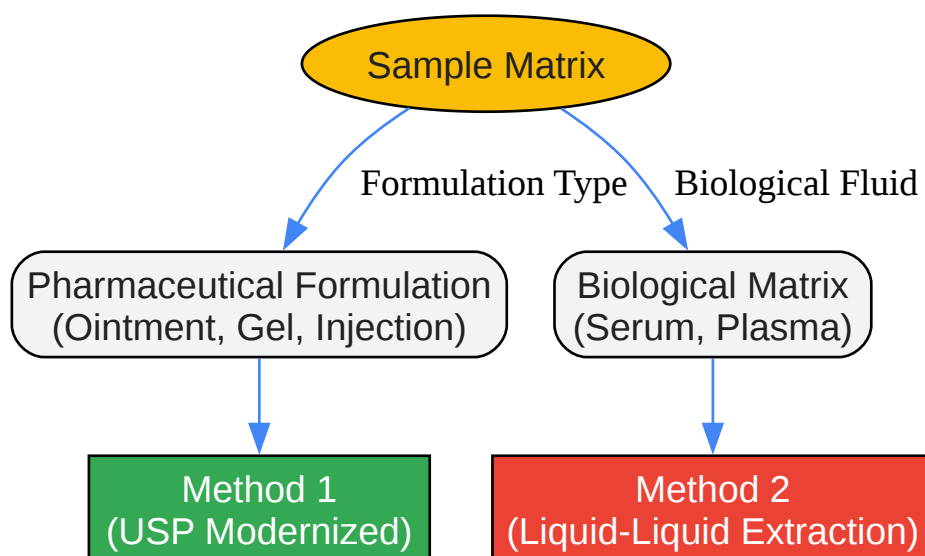
The following diagram illustrates the general workflow for the HPLC analysis of **Lidocaine Sulfate**.



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Caption: General workflow for HPLC analysis of **Lidocaine Sulfate**.

The logical relationship for method selection based on the sample matrix is depicted below.



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